Pentafluoropropionaldehyde chemical properties and structure
Pentafluoropropionaldehyde chemical properties and structure
An In-Depth Technical Guide to Pentafluoropropionaldehyde: Chemical Properties and Structure
Introduction
Pentafluoropropionaldehyde, systematically known as 2,2,3,3,3-pentafluoropropanal, is a highly fluorinated organic compound with the chemical formula C₃HF₅O.[1][2][3] As a colorless and reactive chemical, it serves as a vital intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals.[1] Its unique chemical properties, largely dictated by the presence of five fluorine atoms, make it a valuable building block in medicinal and materials chemistry. This guide provides a comprehensive overview of its structure, chemical properties, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Bonding
The molecular structure of pentafluoropropionaldehyde consists of a three-carbon chain with a terminal aldehyde group (-CHO). The carbons at the C2 and C3 positions are fully substituted with fluorine atoms.
The IUPAC name for this compound is 2,2,3,3,3-pentafluoropropanal.[2][4] It is also known by synonyms such as Perfluoropropionaldehyde and Pentafluoropropanal.[2][3] The presence of the highly electronegative fluorine atoms creates a strong electron-withdrawing effect that significantly influences the reactivity of the adjacent aldehyde functional group. This electronic effect enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Caption: 2D Chemical Structure of Pentafluoropropionaldehyde.
Physicochemical Properties
Pentafluoropropionaldehyde is often handled as its hydrate form in technical applications.[1][2] The physical and chemical properties of the anhydrous form are summarized below.
| Property | Value | Source |
| CAS Number | 422-06-0 | [2][3] |
| Molecular Formula | C₃HF₅O | [1][2][3] |
| Molecular Weight | 148.03 g/mol | [2][3] |
| Boiling Point | 275.00 ± 3.00 K (1.85 °C) | [3] |
| Vapor Pressure | 3350 mmHg at 25°C (hydrate) | [1] |
| Refractive Index | 1.322 (hydrate) | [1] |
| Exact Mass | 147.99475546 Da | [2] |
| InChI Key | IRPGOXJVTQTAAN-UHFFFAOYSA-N | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of pentafluoropropionaldehyde.
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Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center reports a gas chromatography-mass spectrometry profile for pentafluoropropionaldehyde. The spectrum shows a total of 25 peaks, with the top three highest m/z values at 29, 69, and 100.[2] This fragmentation pattern is characteristic of the molecule's structure.
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Infrared (IR) Spectroscopy: While a specific spectrum is not detailed in the provided search results, the IR spectrum of an aldehyde would characteristically show a strong C=O stretching absorption band around 1720-1740 cm⁻¹. The C-F bonds would also exhibit strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Reactivity and Synthetic Applications
The reactivity of pentafluoropropionaldehyde is dominated by its aldehyde functional group, which is activated by the adjacent pentafluoroethyl group. This makes it a versatile intermediate in organic synthesis.[1]
Causality of Reactivity: The five fluorine atoms exert a powerful negative inductive effect (-I effect), withdrawing electron density from the carbon backbone. This effect propagates to the carbonyl carbon, making it significantly more electrophilic compared to its non-fluorinated analog, propionaldehyde. This enhanced electrophilicity makes it highly reactive towards nucleophiles.
Common reactions involving aldehydes include:
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Oxidation: Aldehydes are readily oxidized to form carboxylic acids.
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Reduction: Reduction of the aldehyde group yields a primary alcohol.
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Nucleophilic Addition: The carbonyl carbon is a prime target for nucleophiles, leading to the formation of a variety of functional groups.
Pentafluoropropionaldehyde's high reactivity makes it a key component in the production of various pharmaceuticals and agrochemicals.[1]
Conceptual Experimental Workflow: Oxidation to Pentafluoropropionic Acid
While a specific, detailed protocol for the oxidation of pentafluoropropionaldehyde was not found in the search results, a general workflow can be conceptualized based on standard organic chemistry procedures. This protocol is illustrative and would require optimization for specific laboratory conditions.
Objective: To oxidize pentafluoropropionaldehyde to pentafluoropropionic acid.
Materials:
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Pentafluoropropionaldehyde
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An oxidizing agent (e.g., potassium permanganate, Jones reagent)
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Appropriate solvent (e.g., acetone, water)
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Acid for workup (e.g., hydrochloric acid)
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Organic solvent for extraction (e.g., diethyl ether)
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Drying agent (e.g., anhydrous magnesium sulfate)
Step-by-Step Methodology:
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Reaction Setup: In a well-ventilated fume hood, dissolve pentafluoropropionaldehyde in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Addition of Oxidant: Cool the reaction mixture in an ice bath. Slowly add the oxidizing agent solution to the aldehyde solution via the dropping funnel while maintaining a low temperature.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been consumed.
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Quenching and Workup: Once the reaction is complete, quench any remaining oxidizing agent. Acidify the mixture and extract the product with an organic solvent.
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Purification: Wash the combined organic layers, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude pentafluoropropionic acid.
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Characterization: Purify the crude product, if necessary, by distillation or chromatography and characterize the final product using spectroscopic methods (NMR, IR, MS).
Caption: Conceptual workflow for the oxidation of pentafluoropropionaldehyde.
Safe Handling and Storage
Pentafluoropropionaldehyde and its hydrate are classified as hazardous chemicals.[5] It is crucial to follow strict safety guidelines when handling this compound.
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Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[5][6]
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Personal Protective Equipment (PPE): Always wear appropriate protective gear, including gloves, safety goggles, and a lab coat, to minimize exposure.[1]
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Handling: Use in a well-ventilated area, preferably in a fume hood, to prevent the buildup of hazardous vapors.[1] Avoid ingestion and inhalation.[5][6]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
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Incompatible Materials: Keep away from oxidizing agents.[5][6]
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Decomposition: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[5][6]
Conclusion
Pentafluoropropionaldehyde is a valuable fluorinated building block with a rich and versatile chemistry. Its heightened reactivity, a direct consequence of its fluorine content, makes it an important intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, structure, and safe handling procedures is paramount for its effective and safe utilization in research and development.
References
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Cas 422-06-0, PENTAFLUOROPROPIONALDEHYDE HYDRATE, TECH. | lookchem. (n.d.). Retrieved from [Link]
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422-05-9 Pentafluoro-1-propanol C3H3F5O, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Retrieved from [Link]
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Propionaldehyde - Wikipedia. (n.d.). Retrieved from [Link]
- KR20020051676A - Method for preparing penta fluoro propanol - Google Patents. (n.d.).
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Suppliers of Pentafluoropropionaldehyde hydrate - R&D Chemicals. (n.d.). Retrieved from [Link]
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BASF Propionaldehyde - Look Polymers. (n.d.). Retrieved from [Link]
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Pentafluoropropionaldehyde | C3HF5O | CID 67907 - PubChem - NIH. (n.d.). Retrieved from [Link]
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propionaldehyde, 123-38-6 - The Good Scents Company. (n.d.). Retrieved from [Link]
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Chemical Properties of Propanal, pentafluoro- (CAS 422-06-0) - Cheméo. (n.d.). Retrieved from [Link]
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